Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is a glucuronide conjugate of tetrahydrocortisol. It is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. This compound is significant in the study of steroid metabolism and has various applications in pharmaceutical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide typically involves the glucuronidation of tetrahydrocortisol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent steroid form.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in the study of steroid metabolism and glucuronidation processes.
Biology: The compound is studied for its role in the regulation of cortisol levels and its impact on physiological processes.
Medicine: It is used in the development of diagnostic assays for cortisol-related disorders and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide involves its role as a metabolite of cortisol. It is formed through the glucuronidation of tetrahydrocortisol, which is a reduction product of cortisol. This process is catalyzed by glucuronosyltransferase enzymes. The compound is then excreted in the urine, where it can be measured as an indicator of cortisol metabolism .
Comparison with Similar Compounds
- Allotetrahydrocortisol 3-Glucuronide
- 5alpha-Tetrahydrocortisol-3-monoglucuronide
- 11beta,17,21-trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
Comparison: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 3-O position. This distinguishes it from other similar compounds that may have glucuronidation at different positions or different stereochemistry. Its specific structure and formation pathway make it a valuable compound for studying cortisol metabolism and its related physiological effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINUFSVVJAFHD-SHHSTTTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746971 |
Source
|
Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30954-21-3 |
Source
|
Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.